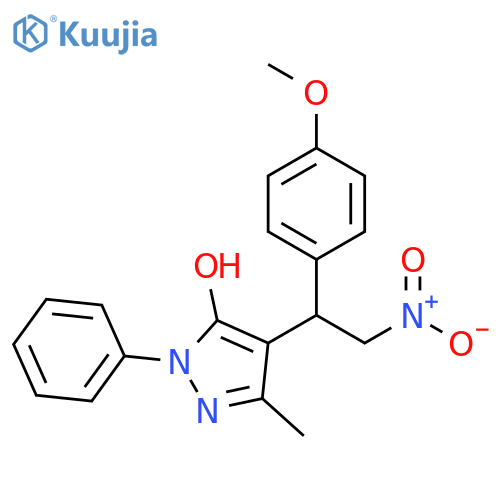Cas no 1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol)

1007186-39-1 structure
商品名:4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1H-Pyrazol-5-ol, 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- AKOS000808387
- AKOS016055296
- CHEMBL3144856
- BDBM71412
- SMR000589326
- 1007186-39-1
- cid_4114494
- HMS2862F10
- Z57300973
- MLS001172975
- EN300-23220034
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-3-pyrazolin-3-one
- MLS-0324707.0002
-
- インチ: 1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-6-4-3-5-7-15)17(12-21(24)25)14-8-10-16(26-2)11-9-14/h3-11,17,23H,12H2,1-2H3
- InChIKey: VPFIMAOVCZSZFO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(O)=C(C(C2=CC=C(OC)C=C2)C[N+]([O-])=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 353.13755610g/mol
- どういたいしつりょう: 353.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 87.4Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 560.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.18(Predicted)
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23220034-0.05g |
1007186-39-1 | 95% | 0.05g |
$212.0 | 2024-06-20 |
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2230780-65-9(IL-17A antagonist 3)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
